molecular formula C13H13NO3S2 B8569875 Methyl 5-{[1-(thiophen-2-yl)ethyl]carbamoyl}thiophene-2-carboxylate

Methyl 5-{[1-(thiophen-2-yl)ethyl]carbamoyl}thiophene-2-carboxylate

Cat. No. B8569875
M. Wt: 295.4 g/mol
InChI Key: XMURFHXINPYXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{[1-(thiophen-2-yl)ethyl]carbamoyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H13NO3S2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-{[1-(thiophen-2-yl)ethyl]carbamoyl}thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-{[1-(thiophen-2-yl)ethyl]carbamoyl}thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-{[1-(thiophen-2-yl)ethyl]carbamoyl}thiophene-2-carboxylate

Molecular Formula

C13H13NO3S2

Molecular Weight

295.4 g/mol

IUPAC Name

methyl 5-(1-thiophen-2-ylethylcarbamoyl)thiophene-2-carboxylate

InChI

InChI=1S/C13H13NO3S2/c1-8(9-4-3-7-18-9)14-12(15)10-5-6-11(19-10)13(16)17-2/h3-8H,1-2H3,(H,14,15)

InChI Key

XMURFHXINPYXQD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2=CC=C(S2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 500 mg (2.7 mmol) of methyl thiophen-2,5-dicarboxylate in CH2Cl2 (20 ml) is treated with 617 mg (4 mmol) 1-hydroxybenzotriazole hydrate and 772 mg (4 mmol) N′-(3-dimethylaminopropyl)-N-ethylcarbodiimid hydrochloride and stirring is continued at ambient temperature for 1 hour. 410 mg (3.2 mmol) of 1-thiophen-2-yl-ethylamine are added to the reaction mixture which is subsequently stirred at ambient temperature overnight. The product is isolated after acidic work-up and purification on silica gel as waxy solid in 84% yield (0.67 g).
Quantity
500 mg
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reactant
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617 mg
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772 mg
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20 mL
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solvent
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410 mg
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reactant
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Synthesis routes and methods II

Procedure details

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